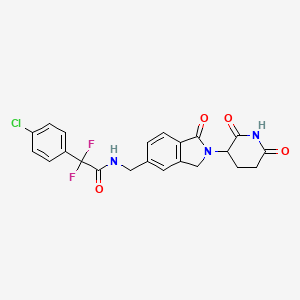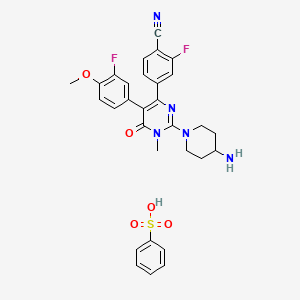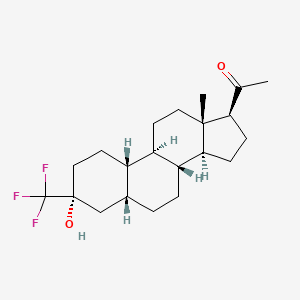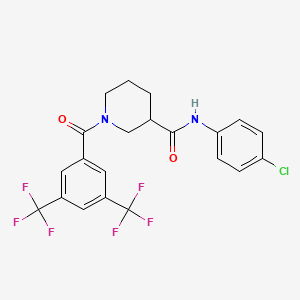
Centrinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Centrinone est un inhibiteur sélectif et réversible de la kinase 4 de type polo (PLK4), une protéine kinase sérine/thréonine qui joue un rôle essentiel dans la duplication des centrioles pendant le cycle cellulaire . En inhibant la PLK4, la this compound perturbe efficacement la formation des centrosomes, qui sont essentiels à une division cellulaire et une stabilité génomique correctes .
Applications De Recherche Scientifique
Centrinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
La centrinone exerce ses effets en inhibant sélectivement la PLK4, un régulateur clé de la duplication des centrioles. En se liant au site actif de la PLK4, la this compound empêche son activité catalytique, ce qui entraîne la déplétion des centrosomes dans les cellules . Cette perturbation de la formation des centrosomes entraîne l’arrêt du cycle cellulaire, en particulier en phase G1, et peut induire l’apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées dans le mécanisme d’action de la this compound comprennent la voie de signalisation PLK4 et la régulation des protéines associées aux centrosomes .
Analyse Biochimique
Biochemical Properties
Centrinone functions by inhibiting PLK4, thereby preventing centriole duplication. It exhibits a high affinity for PLK4 with a Ki of 0.16 nM . The compound interacts with various centrosomal proteins, including centriolar and pericentriolar material markers, leading to centrosome depletion in treated cells . This interaction is crucial for its role in disrupting the normal cell cycle and inducing cell cycle arrest.
Cellular Effects
This compound has profound effects on cellular processes. It causes centrosome depletion, leading to a senescence-like G1 arrest in normal cells through a p53-dependent mechanism . In cancer cells, this compound treatment results in growth arrest, morphological aberrations, and cell death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PLK4 and its downstream targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of substrates necessary for centriole duplication, leading to centrosome depletion . The compound also affects the expression of cell cycle-related proteins, such as Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1), contributing to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects are time-dependent. Short-term exposure leads to a progressive reduction in centrosome numbers, while long-term treatment results in irreversible centrosome loss and cell cycle arrest . The compound is stable under experimental conditions, and its degradation products do not interfere with its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses inhibit centriole duplication without causing significant toxicity, while higher doses lead to centrosome depletion and cell death . Toxic effects, such as weight loss and organ damage, have been observed at very high doses, indicating a threshold for safe administration .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation and centrosome biogenesis. It interacts with enzymes and cofactors that regulate centriole duplication and cell division . The compound’s inhibition of PLK4 disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells, this compound is transported and distributed to centrosomes, where it exerts its inhibitory effects . The compound interacts with transporters and binding proteins that facilitate its localization to centrosomes . This targeted distribution is essential for its function in centrosome depletion and cell cycle arrest.
Subcellular Localization
This compound localizes primarily to centrosomes, where it inhibits PLK4 activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation at centrosomes . This precise localization is critical for its effectiveness in disrupting centriole duplication and inducing cell cycle arrest.
Méthodes De Préparation
La centrinone est synthétisée par le biais d’une série de réactions chimiques impliquant la formation de sa structure de base et la fonctionnalisation subséquente. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base de la this compound est synthétisée en utilisant une combinaison de réactions organiques, y compris des réactions de condensation et de cyclisation.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer sa sélectivité et son efficacité en tant qu’inhibiteur de la PLK4.
Les méthodes de production industrielle de la this compound impliquent l’optimisation de ces voies de synthèse afin d’obtenir des rendements et une pureté élevés. Cela comprend souvent l’utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et la caractérisation .
Analyse Des Réactions Chimiques
La centrinone subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la this compound, conduisant à la formation de dérivés réduits.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la this compound avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
La this compound a une large gamme d’applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Comparaison Avec Des Composés Similaires
La centrinone est unique parmi les inhibiteurs de la PLK4 en raison de sa sélectivité et de son efficacité élevées. Des composés similaires comprennent :
La particularité de la this compound réside dans sa capacité à inhiber sélectivement la PLK4 sans affecter les autres kinases, ce qui en fait un outil précieux pour étudier la duplication des centrioles et un candidat prometteur pour la thérapie du cancer .
Propriétés
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)
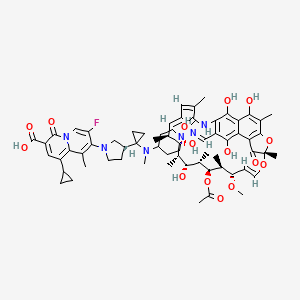
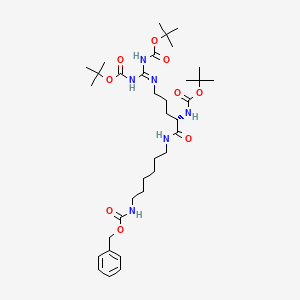
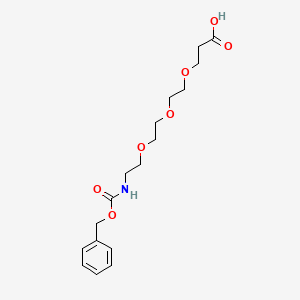
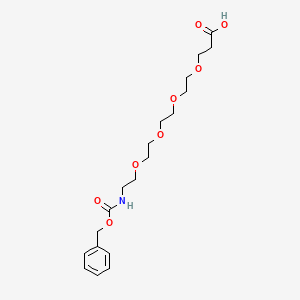

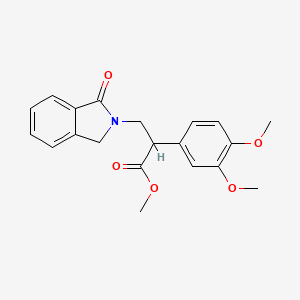
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)
